

Clinical Efficacy and Intracranial Activity

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Compound Focus: Repotrectinib

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Repotrectinib has shown durable systemic and intracranial responses in the pivotal TRIDENT-1 trial (NCT03093116) [1] [2].

Table 1: Systemic Efficacy of Repotrectinib in ROS1-Positive NSCLC (TRIDENT-1 Trial)

Patient Cohort	Confirmed Objective Response Rate (cORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Reference
ROS1 TKI-Naïve	79% (95% CI, 68-88)	34.1 months (95% CI, 26-NE) [1]	30.2 months (95% CI, 19.3-38.6) [2]	[1] [2]
ROS1 TKI-Pretreated	38% (95% CI, 25-52) [1]	14.8 months (95% CI, 7.6-NE) [1]	9.2 months (95% CI, 7.4-11.3) [2]	[1] [2]
TKI-Pretreated with G2032R Mutation	59% (95% CI, 33-82)	14.9 months (95% CI, 7.7-31.4) [2]	Data not specified in search results	[2]

Table 2: Intracranial Efficacy of Repotrectinib in Patients with Baseline Brain Metastases

Patient Cohort	Intracranial Objective Response Rate (IC-ORR)	Median Intracranial Duration of Response (IC-DOR)	Reference
TKI-Naïve (with measurable CNS mets)	88% - 89% [3] [2]	43.2 months (95% CI, 11.1-NE) [2]	[3] [2]
TKI-Pretreated (with measurable CNS mets)	38% [2]	Not Reached (95% CI, 3.0-NE) [2]	[2]

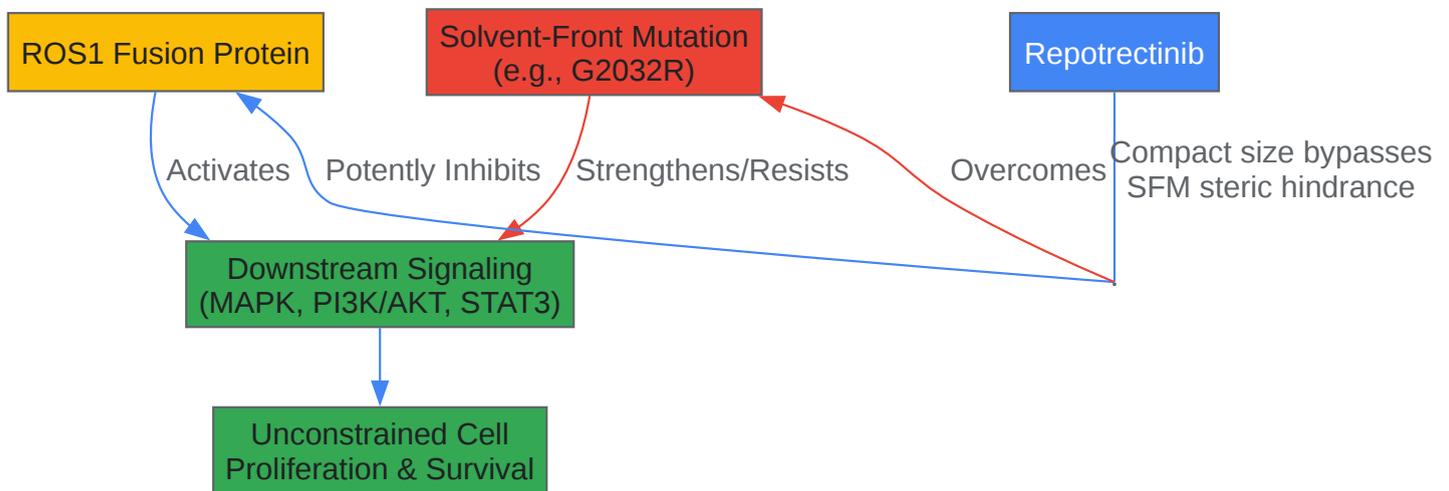
A notable case report documented a patient with **ROS1 G2032R-mutated NSCLC and meningeal carcinomatosis** achieving rapid clinical improvement and stable disease for 2.4 months with **repotrectinib**, demonstrating its activity in this challenging setting [4].

Mechanism of Action and Key Properties

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK, and ALK. Its compact, rigid macrocyclic structure is central to its ability to overcome resistance [5] [6].

- **Activity Against Resistance Mutations:** Its small molecular size allows it to bind effectively to the ROS1 kinase domain even when bulky solvent-front mutations (SFMs) like G2032R are present, which often confer resistance to earlier-generation TKIs (crizotinib, entrectinib, lorlatinib) [7] [5] [4].
- **Enhanced CNS Penetration:** **Repotrectinib**'s low molecular weight (355.37 Da) and high CNS Multiparameter Optimization (MPO) score of 4.65 predict excellent blood-brain barrier penetration [3]. Direct evidence comes from a case report measuring **repotrectinib** concentrations in cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [4].

The following diagram illustrates how **repotrectinib** overcomes the resistant G2032R mutation and inhibits downstream signaling.



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Preclinical Experimental Protocols

In Vitro Cell Proliferation and Viability Assay

This protocol assesses the direct anti-proliferative effects of **repotrectinib** on ROS1-driven cancer cells [5].

- **Cell Lines:** Use patient-derived cell (PDC) lines harboring ROS1 fusions (e.g., YU1078 for treatment-naïve, CD74-ROS1; YU1079 for resistant, CD74-ROS1 G2032R) [5].
- **Drug Treatment:** Seed 2,500-3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (**repotrectinib**, crizotinib, entrectinib, lorlatinib, ceritinib). Include a DMSO vehicle control [5].
- **Viability Readout:** After 72 hours of incubation, measure cell viability using CellTiter-Glo luminescent assay [5].
- **Data Analysis:** Generate dose-response curves and calculate half-maximal inhibitory concentration (IC50) values using non-linear regression in software like GraphPad Prism [5].

In Vivo Subcutaneous Tumor Xenograft Model

This protocol evaluates the systemic antitumor efficacy of **repotrectinib** in live animal models [5].

- **Model Establishment:** Subcutaneously implant 5 million ROS1-rearranged PDC cells (e.g., YU1078, YU1079) into the flanks of 6-week-old female nude mice [5].
- **Randomization & Dosing:** When tumor volumes reach 150-200 mm³, randomize animals into treatment groups (n=5/group). Administer **repotrectinib** (15 mg/kg, BID, orally) and comparator agents (e.g., crizotinib 50 mg/kg QD). Continue treatment for the study duration [5].
- **Tumor Monitoring:** Measure tumor dimensions 2-3 times weekly with electronic calipers. Calculate tumor volume as $(0.5 \times \text{length} \times \text{width}^2)$. Calculate percent change and Tumor Growth Inhibition (TGI) [5].
- **Endpoint Analysis:** Euthanize mice at the study endpoint. Tumors can be harvested for Western blot analysis to assess inhibition of ROS1 phosphorylation and downstream signaling pathways (p-ERK, p-AKT) [5].

In Vivo Intracranial Tumor Model

This protocol specifically tests the efficacy of **repotrectinib** against brain metastases [5].

- **Model Establishment:** Anesthetize female BALB/c nude mice and immobilize in a stereotactic apparatus. Make a small incision in the skull and drill a 0.5 mm burr hole in the right frontal lobe. Implant a guide screw and inject 500,000 luciferase-expressing YU1078 PDC cells in 5 μ L PBS into the brain parenchyma [5].
- **Biophotonic Imaging:** After tumor cell engraftment, monitor intracranial tumor growth non-invasively using bioluminescent imaging (BLI) after injecting the luciferin substrate [5].
- **Drug Treatment & Evaluation:** Once BLI signal confirms established tumors, randomize mice into treatment groups. Administer **repotrectinib** and control compounds. Monitor survival and tumor burden via serial BLI. Efficacy is determined by significant survival extension and reduced bioluminescent signal in treated groups compared to controls [5].

Clinical Application and Management

- **Indication:** Locally advanced or metastatic ROS1-positive NSCLC [1].
- **Recommended Dosage:** 160 mg orally, once daily for 14 days, then increase to 160 mg twice daily. This lead-in mitigates early CNS-related adverse reactions and compensates for time-dependent autoinduction [1].
- **Adverse Reaction Management:** Common (>20%) adverse reactions include dizziness, dysgeusia (taste distortion), peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, and muscular weakness [1]. Most are low-grade; dose modifications (interruption or reduction) are recommended for severe cases.

Conclusion

Repotrectinib represents a significant advance in managing ROS1-positive NSCLC, particularly for CNS metastases and overcoming TKI resistance. Its optimized design translates into potent and durable clinical activity, supporting its role as a new standard of care in treatment-naïve and TKI-pretreated settings.

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